FHT-2344

Description

Properties

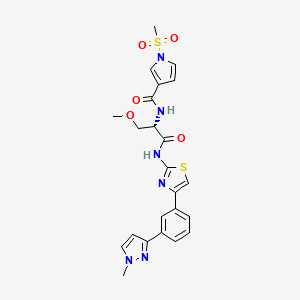

Molecular Formula |

C23H24N6O5S2 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |

InChI |

InChI=1S/C23H24N6O5S2/c1-28-9-8-18(27-28)15-5-4-6-16(11-15)20-14-35-23(25-20)26-22(31)19(13-34-2)24-21(30)17-7-10-29(12-17)36(3,32)33/h4-12,14,19H,13H2,1-3H3,(H,24,30)(H,25,26,31)/t19-/m0/s1 |

InChI Key |

APLVGTKXOIMODQ-IBGZPJMESA-N |

Isomeric SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

FHT-2344: A Technical Deep Dive into its Mechanism of Action as a BAF Complex Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of FHT-2344, a potent and selective inhibitor of the BAF (mSWI/SNF) chromatin remodeling complex. This compound targets the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), representing a promising therapeutic strategy for transcription factor-dependent cancers, with a particular focus on uveal melanoma. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's preclinical profile.

Core Mechanism: Allosteric and ATP-Competitive Inhibition of SMARCA2/4

This compound acts as a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 and SMARCA4 ATPases, the catalytic subunits of the BAF chromatin remodeling complex. This dual inhibition disrupts the fundamental process of ATP-dependent chromatin remodeling, which is crucial for regulating gene expression. The inhibitory activity of this compound is highly selective for SMARCA2/4, with minimal activity against other related ATPases such as CHD4.

Biochemical and Cellular Potency

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its sub-nanomolar to low nanomolar activity against its primary targets and its downstream effects on transcriptional activity.

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Biochemical ATPase Assay | SMARCA2 | IC50 | 13.8 |

| SMARCA4 | IC50 | 26.1 | |

| Cellular Transcriptional Activity | BRG1-mutant cell line (SMARCA2 activity) | IC50 | 29.8 |

| BRM-mutant cell line (SMARCA4 activity) | IC50 | 30.2 |

Table 1: Biochemical and cellular potency of this compound. Data compiled from multiple sources.

Downstream Effects: Altered Chromatin Accessibility and Transcriptional Reprogramming

By inhibiting the ATPase activity of the BAF complex, this compound induces significant changes in the chromatin landscape. Specifically, it leads to a reduction in chromatin accessibility at enhancer regions that are critical for the binding of lineage-specific transcription factors.

In the context of uveal melanoma, this compound treatment results in the specific loss of accessibility at the binding sites of the master transcription factors SOX10 and MITF. This prevents their binding to enhancer regions, leading to the transcriptional suppression of SOX10 and its downstream target genes, such as FGF9. This cascade of events ultimately triggers apoptosis in uveal melanoma cells.

In Vivo Efficacy in a Uveal Melanoma Xenograft Model

The anti-tumor activity of this compound has been demonstrated in a mouse xenograft model using the 92-

FHT-2344: A Technical Whitepaper on Allosteric and ATP-Competitive Inhibition of the BAF Chromatin Remodeling Complex

Audience: Researchers, scientists, and drug development professionals.

Abstract

FHT-2344 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), of the BAF (mSWI/SNF) chromatin remodeling complex. It exhibits a unique dual mechanism of action, acting as both an allosteric and ATP-competitive inhibitor. By suppressing the enzymatic activity of the BAF complex, this compound modulates chromatin accessibility at key gene regulatory elements, leading to the disruption of oncogenic transcription factor networks. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular potency, key experimental methodologies, and the downstream signaling consequences of its activity, particularly in the context of transcription factor-dependent cancers like uveal melanoma.

Introduction: The BAF Complex and this compound

The BRG/Brahma-associated factors (BAF) chromatin remodeling complex is a crucial regulator of gene expression.[1] Through its core ATP-dependent helicase subunits, SMARCA4 and SMARCA2, the BAF complex utilizes the energy from ATP hydrolysis to modulate the structure and accessibility of chromatin.[1] This function is fundamental for allowing transcription factors (TFs) to access their target DNA sequences, thereby controlling lineage- and disease-specific gene expression programs.[1] In many transcription factor-driven cancers, malignant cells become critically dependent on the continuous activity of the BAF complex to maintain an oncogenic state.

This compound emerges from a novel class of compounds designed to potently and selectively inhibit the ATPase function of SMARCA4 and SMARCA2.[1][2] Extensive biochemical, structural, and mutational studies have demonstrated that this compound and its analogs operate through a distinct allosteric mechanism, despite their ATP-competitive nature.[1] This dual characteristic allows for high potency and selectivity, making this compound a valuable chemical probe and a promising therapeutic candidate.

Mechanism of Action: Allosteric and ATP-Competitive Inhibition

This compound directly targets the ATPase engine of the BAF complex. Its inhibitory action is characterized as follows:

-

ATP-Competitive Binding: this compound physically occupies the ATP-binding pocket of the SMARCA2 and SMARCA4 subunits. This direct competition prevents ATP from binding and being hydrolyzed, which is essential for the chromatin remodeling function.

-

Unique Allosteric Mechanism: While binding at the ATP site, the interaction of this compound induces conformational changes that extend beyond the active site. This allosteric effect disrupts the overall function of the BAF complex in a manner more profound than simple ATP blockage, leading to potent inhibition of its chromatin remodeling capabilities.[1]

This combined mechanism leads to the "closing" of chromatin at specific regulatory regions, particularly enhancers, that are maintained by BAF activity. The resulting loss of chromatin accessibility prevents the binding of key lineage-defining transcription factors, such as SOX10 in uveal melanoma, ultimately suppressing the expression of genes critical for cancer cell proliferation and survival.[1][3]

Quantitative Data and Selectivity Profile

This compound demonstrates potent inhibition of SMARCA2 and SMARCA4 in both biochemical and cellular assays, with excellent selectivity against related ATPases.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC₅₀ (nM) | Source |

| SMARCA2 (BRM) | ATPase Activity | 13.8 | [4] |

| ATPase Activity | 13 | [1] | |

| SMARCA4 (BRG1) | ATPase Activity | 26.1 | [4] |

| ATPase Activity | 26 | [1] | |

| CHD4 | ATPase Activity | >200,000 | [1][2] |

Table 2: Cellular Activity of this compound

| Cellular Context | Assay Type | IC₅₀ (nM) | Source |

| SMARCA2 Activity | Transcriptional Reporter (in SMARCA4-mutant cells) | 29.8 | [4] |

| SMARCA4 Activity | Transcriptional Reporter (in SMARCA2-mutant cells) | 30.2 | [4] |

Note: The high IC₅₀ value against CHD4, a closely related SNF2-family ATPase, highlights the selectivity of this compound.[1][2] Further screening has shown that this compound exhibits little binding to a wide range of other ATPases, confirming its specific inhibitory profile.[2][5]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its potency, selectivity, and mechanism of action.

Biochemical ATPase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during an ATPase reaction, which is directly proportional to enzyme activity.

-

Principle: The assay is performed in two steps. First, the ATPase (e.g., full-length SMARCA2 or SMARCA4), DNA substrate, ATP, and varying concentrations of this compound are incubated together. The reaction is then stopped, and any remaining ATP is depleted. In the second step, a detection reagent is added to convert the ADP produced into ATP, which then drives a luciferase-based reaction to generate a luminescent signal.

-

Methodology:

-

Reaction Setup: Recombinant full-length SMARCA2 or SMARCA4 protein is incubated with a DNA substrate in an appropriate reaction buffer.

-

Inhibitor Addition: A serial dilution of this compound (typically in DMSO) is added to the reaction wells.

-

Initiation: The reaction is initiated by the addition of a defined concentration of ATP. The mixture is incubated at room temperature to allow for enzymatic activity.

-

ATP Depletion: ADP-Glo™ Reagent I is added to terminate the ATPase reaction and eliminate any unconsumed ATP.

-

Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and catalyze a luciferase reaction.

-

Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound. IC₅₀ values are calculated from dose-response curves.[2][3]

-

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

-

Methodology:

-

Cell Plating: Cancer cell lines (e.g., uveal melanoma line 92-1) are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 3 to 7 days).

-

Lysis and Signal Generation: The CellTiter-Glo® Reagent is added directly to the cell culture wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP released from viable cells.

-

Data Acquisition: Luminescence is measured. The signal intensity is directly proportional to the number of viable cells. This data is used to determine the IC₅₀ for cell growth inhibition.[1][3]

-

Chromatin Accessibility Assay (ATAC-seq)

The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a method for mapping chromatin accessibility genome-wide.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound or a vehicle control (DMSO) for a defined period (e.g., 4 hours).

-

Tn5 Transposition: Nuclei are isolated from the treated cells and incubated with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase cuts and inserts adapters into accessible ("open") regions of chromatin.

-

DNA Purification and PCR: The fragmented DNA is purified and then amplified by PCR to add index sequences for multiplexing.

-

Sequencing: The resulting library is sequenced using next-generation sequencing.

-

Data Analysis: Sequencing reads are mapped to the genome. Peaks are called to identify regions of accessible chromatin. By comparing the profiles of this compound-treated and control cells, researchers can identify regions where chromatin accessibility is lost or gained, often correlating these changes with the binding motifs of specific transcription factors.[1]

-

Downstream Signaling and Therapeutic Implications

The inhibition of SMARCA2/4 by this compound initiates a cascade of events that are therapeutically beneficial in susceptible cancers.

-

Loss of Enhancer Accessibility: Treatment with this compound leads to a rapid and specific loss of chromatin accessibility at enhancer regions that are dependent on BAF activity.[1]

-

Disruption of TF Occupancy: This change in the chromatin landscape prevents critical, lineage-driving transcription factors from occupying their binding sites at these enhancers. In uveal melanoma, BAF inhibition causes a loss of occupancy for master regulators like SOX10, MITF, and TFAP2A.[1][3]

-

Suppression of Oncogenic Gene Programs: The inability of these TFs to bind to their regulatory elements results in the downregulation of their target genes. This disrupts the entire transcriptional network that sustains the cancer's growth and survival.[1][3]

-

In Vivo Efficacy: In xenograft models of uveal melanoma, oral administration of this compound leads to dose-dependent tumor growth inhibition and even tumor regression.[2] This anti-tumor activity correlates directly with the suppression of SOX10 and its downstream target genes in the tumor tissue, confirming the mechanism of action in a preclinical setting.[2][3]

References

- 1. foghorntx.com [foghorntx.com]

- 2. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 4. eubopen.org [eubopen.org]

- 5. biorxiv.org [biorxiv.org]

FHT-2344: A Technical Guide to its Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FHT-2344 is a potent, selective, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3][4] By inhibiting the ATPase activity of this complex, this compound effectively modulates chromatin accessibility at key gene regulatory regions, leading to the suppression of oncogenic transcription programs. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts in the field of oncology.

Introduction: The BAF Complex and its Role in Cancer

The BAF (BRG1/BRM-associated factors) complex, also known as the SWI/SNF complex, is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression. By utilizing the energy from ATP hydrolysis, the BAF complex alters the structure of chromatin, thereby controlling the access of transcription factors to their target DNA sequences. The catalytic activity of the complex is driven by one of two mutually exclusive ATPases: SMARCA4 (BRG1) or SMARCA2 (BRM).

Dysregulation of the BAF complex is implicated in a wide range of human cancers. Mutations or altered expression of its subunits can lead to aberrant gene expression, driving tumor initiation and progression. Consequently, the BAF complex has emerged as a compelling therapeutic target in oncology.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that potently and selectively targets the ATPase activity of both SMARCA2 and SMARCA4.[1][2][3][4] Its mechanism of action can be summarized as follows:

-

Direct Inhibition of SMARCA2/4 ATPases: this compound acts as an allosteric and ATP-competitive inhibitor of the SMARCA2 and SMARCA4 proteins.[1][2][3][4] This dual activity effectively shuts down the engine of the BAF complex.

-

Reduced Chromatin Accessibility: Inhibition of the ATPase activity prevents the BAF complex from remodeling chromatin. This leads to a decrease in chromatin accessibility, particularly at enhancer regions that are critical for the expression of lineage-specific and oncogenic transcription factors.[1]

-

Disruption of Oncogenic Transcription Programs: By closing off access to key enhancers, this compound prevents the binding of master transcription factors, such as SOX10 in uveal melanoma.[1] This leads to the downregulation of their target genes, which are essential for cancer cell proliferation and survival.[1]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound and its related compounds.

Table 1: Biochemical and Cellular Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| SMARCA2 | Biochemical ATPase Assay | 13.8 | [1][2][4] |

| SMARCA4 | Biochemical ATPase Assay | 26.1 | [1][2][4] |

| SMARCA2 Transcriptional Activity | BRG1-mutant cell line | 29.8 | [1][2][3] |

| SMARCA4 Transcriptional Activity | BRM-mutant cell line | 30.2 | [1][2][3] |

Table 2: In Vivo Efficacy of this compound in a 92-1 Uveal Melanoma Xenograft Model

| Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Outcome | Reference |

| 2.2 | 25 | - | [2] |

| 6.7 | 92 | - | [2] |

| 20 | Not specified | Tumor Regression | [2] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

References

Investigating FHT-2344: A Novel BAF Inhibitor for Transcription Factor-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of FHT-2344, a potent and selective dual inhibitor of the SMARCA4/SMARCA2 ATPases of the BAF (mSWI/SNF) chromatin remodeling complex. This compound represents a promising therapeutic strategy for transcription factor-driven cancers, with preclinical data demonstrating significant anti-tumor activity, particularly in uveal melanoma. This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols to facilitate further investigation and development of this novel compound.

Core Mechanism of Action

This compound functions as an allosteric and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the core catalytic subunits of the BAF chromatin remodeling complex.[1] The BAF complex plays a crucial role in regulating gene expression by modulating chromatin accessibility, thereby controlling the binding of transcription factors to their target genes.[2][3] In certain cancers, aberrant BAF complex activity, often driven by specific mutations or lineage-defining transcription factors, creates a dependency for tumor cell proliferation and survival.[3][4]

Pharmacologic inhibition of the BAF complex with this compound leads to lineage-specific alterations in chromatin accessibility.[2] Specifically, in uveal melanoma, BAF inhibition results in a loss of accessibility at the binding sites of key transcription factors SOX10 and MITF, which are essential for the proliferation and survival of these cancer cells.[2] This disruption of the SOX10-MITF transcriptional axis ultimately leads to a shutdown of the oncogenic transcriptional program and apoptosis.[4]

Quantitative Preclinical Data

The preclinical development of this compound and its analogs has generated significant quantitative data supporting its potency and efficacy. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound and Analogs

| Compound | Target | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |

| This compound | SMARCA2 | 13.8[1] | 29.8 (BRG1-mutant cell line)[1] |

| SMARCA4 | 26.1[1] | 30.2 (BRM-mutant cell line)[1] | |

| FHT-1015 | SMARCA2 | 5.0 ± 4.0 (n=3)[2] | Not Reported |

| SMARCA4 | 4.0 ± 1.0 (n=3)[2] | Not Reported | |

| FHT-185 | SMARCA2 | 2.54 ± 0.45 (n=7)[2] | Not Reported |

| SMARCA4 | 6.04 ± 1.04 (n=6)[2] | Not Reported |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

Table 2: In Vivo Efficacy of this compound in a Uveal Melanoma Xenograft Model

| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Observations |

| Vehicle | - | - | - |

| This compound | 2.2 | 25 | Dose-dependent tumor growth inhibition.[5] |

| 6.7 | 92 | [5] | |

| 20 | >100 (Tumor Regression) | Tumor regression observed at the highest dose.[5] |

The study was conducted over 21 days in mice xenografted with the 92-1 uveal melanoma cell line. This compound was well-tolerated with no significant body weight loss observed.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methods described in the primary literature.

DNA-Dependent ATPase Activity Assay (ADP-Glo™ Assay)

This assay is used to determine the biochemical potency of compounds against SMARCA4 and SMARCA2.

-

Reagents : Full-length SMARCA4 or SMARCA2 protein, DNA, ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure :

-

The ATPase reaction is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the ADP-Glo™ reagent is added to terminate the ATPase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence intensity is proportional to the ADP concentration and, therefore, the ATPase activity.

-

IC50 values are calculated from the dose-response curves.[6][5]

-

Cell Viability Assay (CellTiter-Glo® Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Reagents : CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Procedure :

-

Cancer cell lines are seeded in 96-well plates and treated with a dose titration of the test compound (e.g., FHT-1015) for a specified period (e.g., 3 or 7 days).

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary substrate for the luciferase reaction.

-

The luminescent signal, proportional to the amount of ATP present, is measured using a luminometer.

-

Relative viability is calculated and plotted to determine the IC50 values.[2]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of specific proteins, such as transcription factors.

-

Procedure :

-

Cells are treated with the inhibitor or vehicle control.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is sheared into smaller fragments.

-

An antibody specific to the target protein (e.g., SOX10, MITF) is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is then sequenced, and the reads are mapped to the genome to identify the protein's binding sites.

-

This allows for the assessment of changes in transcription factor occupancy at enhancers and other regulatory regions following BAF inhibition.[2]

-

Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)

ATAC-seq is a method for mapping chromatin accessibility across the genome.

-

Procedure :

-

Nuclei are isolated from cells treated with the inhibitor or vehicle control.

-

The nuclei are incubated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA and inserts sequencing adapters into accessible regions of the chromatin.

-

The resulting DNA fragments are purified and sequenced.

-

The sequencing reads are mapped to the genome to generate a map of open chromatin regions.

-

This technique reveals how BAF inhibition alters the chromatin landscape and the accessibility of transcription factor binding sites.[5]

-

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in transcription factor-driven cancers.

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

Caption: Logical relationship from the problem to the therapeutic outcome with this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. foghorntx.com [foghorntx.com]

- 3. Foghorn Therapeutics (FHTX) DD | Blackseed Bio [blackseedbio.com]

- 4. Transcription Factor-Dependent Cancers: Targeting chromatin remodeling complexes to treat uveal melanoma | eLife [elifesciences.org]

- 5. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 6. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

FHT-2344: A Novel Therapeutic Approach Targeting the Core Transcriptional Circuitry of Uveal Melanoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis and limited effective therapeutic options for advanced disease. A significant portion of uveal melanomas are driven by activating mutations in GNAQ and GNA11, which trigger downstream oncogenic signaling. FHT-2344, a potent and selective inhibitor of the BAF chromatin remodeling complex ATPases SMARCA4 and SMARCA2, has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the impact of this compound on uveal melanoma cells, detailing its mechanism of action, effects on key signaling pathways, and comprehensive experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of oncology and ophthalmology.

Introduction

Uveal melanoma is a distinct and aggressive form of melanoma arising from melanocytes in the uveal tract of the eye.[1] Unlike cutaneous melanoma, which is often associated with BRAF mutations, over 80% of uveal melanomas harbor mutually exclusive activating mutations in the G-protein alpha subunits GNAQ or GNA11.[1][2][3][4][5] These mutations lead to the constitutive activation of downstream signaling pathways, including the PLC/PKC and YAP/TAZ pathways, which are critical for tumor initiation and progression.[1][6][7][8][9][10]

The BAF (BRG1/BRM-associated factor) chromatin remodeling complex plays a crucial role in regulating gene expression by controlling chromatin accessibility.[11][12] In uveal melanoma, the BAF complex is essential for maintaining the expression of key lineage-specific transcription factors, such as SOX10 and MITF, which are critical for the survival and proliferation of melanoma cells.[11][12] this compound is a novel, potent, and allosteric ATP-competitive inhibitor of the SMARCA2 and SMARCA4 (also known as BRM and BRG1, respectively) ATPase subunits of the BAF complex.[13][14] By inhibiting the BAF complex, this compound disrupts the core transcriptional program of uveal melanoma cells, leading to cell death and tumor regression.[11][12]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by directly inhibiting the ATPase activity of the SMARCA4 and SMARCA2 subunits of the BAF complex.[13][14] This inhibition prevents the BAF complex from remodeling chromatin, leading to a more compact chromatin state at specific gene regulatory regions.[11]

The primary consequence of BAF inhibition by this compound in uveal melanoma cells is the selective reduction of chromatin accessibility at promoter-distal enhancers, particularly super-enhancers.[11] These regions are co-occupied by the master transcriptional regulators SOX10, MITF, and TFAP2A.[11][12] The loss of chromatin accessibility at these sites leads to reduced occupancy of these transcription factors, initiating a cascade of transcriptional changes.[11][12]

The initial and most prominent effect is the rapid downregulation of SOX10 transcription, followed by a decrease in MITF expression.[11][12] This disruption of the SOX10-MITF transcriptional axis leads to a broader shutdown of the melanocytic and pigmentation gene expression program, which is essential for the survival and proliferation of uveal melanoma cells.[11][12] Ultimately, this transcriptional reprogramming induces apoptosis and leads to tumor regression.[11]

Signaling Pathways Affected by this compound

The central signaling pathway disrupted by this compound in uveal melanoma is the BAF-dependent transcriptional regulation of lineage-specific genes.

While this compound's primary target is the BAF complex, its downstream effects intersect with pathways driven by GNAQ/11 mutations. The GNAQ/11 signaling cascade, a hallmark of uveal melanoma, activates several downstream effectors, including the YAP/TAZ pathway.[1][6][7][8][9][10] YAP/TAZ are transcriptional co-activators that, when activated, translocate to the nucleus and drive the expression of genes involved in proliferation and survival.[1][8] The transcriptional program maintained by the BAF complex is essential for the expression of factors that cooperate with these oncogenic signaling pathways. By shutting down the core melanocytic transcriptional program, this compound effectively undermines the cellular context required for these oncogenic pathways to drive tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and its analogs in uveal melanoma models.

Table 1: In Vitro Potency of FHT Compounds

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| This compound | SMARCA2 ATPase | Biochemical | 13.8 | - | [13][14] |

| This compound | SMARCA4 ATPase | Biochemical | 26.1 | - | [13][14] |

| This compound | SMARCA2 Transcriptional Activity | Cell-based | 29.8 | BRG1-mutant | [13][14] |

| This compound | SMARCA4 Transcriptional Activity | Cell-based | 30.2 | BRM-mutant | [13][14] |

| FHT-1015 | SMARCA4/2 ATPases | Cell Viability (3-day) | Varies | Multiple UM lines | [12] |

Table 2: In Vivo Efficacy of this compound in a Uveal Melanoma Xenograft Model

| Cell Line | Mouse Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Outcome | Reference |

| 92-1 | Nude Mice | This compound (oral gavage) | 2.2 mg/kg, daily | 25% | - | [15] |

| 92-1 | Nude Mice | This compound (oral gavage) | 6.7 mg/kg, daily | 92% | - | [15] |

| 92-1 | Nude Mice | This compound (oral gavage) | up to 20 mg/kg, daily | Dose-dependent | Tumor Regression | [15][16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

References

- 1. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]

- 2. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. ATAC-seq - Wikipedia [en.wikipedia.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phnxflow.com [phnxflow.com]

- 9. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 12. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]

- 16. Measuring Chromatin Accessibility: ATAC-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Inhibition of SMARCA2/4 by FHT-2344: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of FHT-2344, a potent and selective dual inhibitor of the ATPase subunits of the BAF chromatin remodeling complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1). This compound serves as a valuable chemical probe for elucidating the biological functions of these key epigenetic regulators and for exploring their therapeutic potential in various diseases, particularly in transcription factor-driven cancers.

Introduction: The BAF Complex and the Role of SMARCA2/4

The BRG/Brahma-associated factors (BAF) complex, also known as the mammalian SWI/SNF complex, is a crucial regulator of gene expression. It utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. The catalytic activity of the BAF complex is driven by one of two mutually exclusive ATPase subunits: SMARCA2 or SMARCA4.[1][2] These ATPases are essential for the mechanical movement of nucleosomes, which is a key process in gene transcription and DNA damage repair.[3] Given their critical role in cellular differentiation and proliferation, dysregulation of SMARCA2 and SMARCA4 has been implicated in the pathogenesis of cancer and other diseases.[3]

Mechanism of Action of this compound

This compound is a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 and SMARCA4 ATPases.[4][5] It has been developed from a novel chemical scaffold and demonstrates a unique mode of inhibition distinct from other reported SMARCA4/SMARCA2 inhibitors.[6][7] By inhibiting the ATPase activity of SMARCA2 and SMARCA4, this compound disrupts the chromatin remodeling function of the BAF complex. This leads to lineage-specific changes in chromatin accessibility at the binding sites of key transcription factors.[6][7] For example, in uveal melanoma, inhibition of the BAF complex by this compound results in the loss of enhancer occupancy for the master transcription factors SOX10 and MITF, leading to the downregulation of the melanocytic gene expression program.[6][7]

Caption: BAF complex signaling pathway and the inhibitory action of this compound.

Quantitative Data on Selectivity and Potency

This compound demonstrates high potency for both SMARCA2 and SMARCA4 with excellent selectivity over other related ATPases, such as CHD4. The following tables summarize the in vitro and cellular activity of this compound and its corresponding negative control, FHT-5908.

Table 1: In Vitro Biochemical Potency of this compound and FHT-5908

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| This compound | SMARCA2 | ATPase Activity | 13.8 | [4][5] |

| This compound | SMARCA4 | ATPase Activity | 26.1 | [4][5] |

| This compound | CHD4 | ATPase Activity | > 200,000 | [3][6] |

| FHT-5908 | SMARCA2 | ATPase Activity | 1,880 | |

| FHT-5908 | SMARCA4 | ATPase Activity | 3,990 |

Table 2: Cellular Activity of this compound

| Compound | Cellular Context | Assay Type | IC50 (nM) | Reference(s) |

| This compound | SMARCA4-mutant cell line | SMARCA2 Transcriptional Activity | 29.8 | [3][5] |

| This compound | SMARCA2-mutant cell line | SMARCA4 Transcriptional Activity | 30.2 | [3][5] |

Furthermore, selectivity profiling using the KiNativ platform, which assesses competitive binding to the ATP-binding pockets of hundreds of ATPases, showed that this compound has minimal off-target binding, further confirming its high selectivity for SMARCA2/4.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assay: ADP-Glo™ ATPase Assay

This assay quantifies the ATPase activity of SMARCA2 and SMARCA4 by measuring the amount of ADP produced in the enzymatic reaction.

Caption: Workflow for the ADP-Glo™ ATPase assay.

Methodology:

-

Reaction Setup: The DNA-dependent ATPase activity of full-length SMARCA4 and SMARCA2 was measured in the presence of a dose range of this compound.[6]

-

ATP Hydrolysis: The enzymatic reaction is initiated by the addition of ATP, and the mixture is incubated to allow for ATP hydrolysis to ADP.

-

Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

-

Data Analysis: The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the ATPase activity. IC50 values are calculated from the dose-response curves.

Cellular Assay: Luciferase Reporter Assay

This assay measures the transcriptional activity of SMARCA2 or SMARCA4 in a cellular context.

Caption: Workflow for the Luciferase Reporter Assay.

Methodology:

-

Cell Lines: A SMARCA4-mutant cell line is used to assess SMARCA2 transcriptional activity, and a SMARCA2-mutant cell line is used to assess SMARCA4 transcriptional activity.[3] These cells are engineered to express a luciferase reporter gene under the control of a promoter regulated by the respective ATPase.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: Cells are incubated to allow for the compound to exert its effect on the transcriptional activity of the target ATPase.

-

Cell Lysis and Luciferase Reaction: The cells are lysed, and a luciferin substrate is added. The luciferase enzyme, expressed under the control of the target-regulated promoter, catalyzes the conversion of luciferin to a light-emitting product.

-

Data Analysis: The luminescent signal is measured and is proportional to the transcriptional activity of the target ATPase. IC50 values are determined from the dose-response curves.

In Vivo Xenograft Study

The in vivo efficacy of this compound was evaluated in a uveal melanoma xenograft model.

Methodology:

-

Animal Model: 6-7 week old female nude mice were used for the study.[3][8]

-

Tumor Implantation: The 92-1 uveal melanoma cell line was used to establish xenograft tumors in the mice.[6]

-

Dosing: this compound was administered daily by oral gavage at doses up to 20 mg/kg.[3][8]

-

Study Duration and Endpoints: The study was conducted for 21 days, with tumor growth inhibition being the primary endpoint. Animal body weight was also monitored to assess tolerability.[6] The study demonstrated a dose-dependent tumor growth inhibition, with tumor regression observed at the highest dose of 20 mg/kg.[6] The treatment was well-tolerated with no significant loss in animal body weight.[6]

Logical Relationship of this compound Selectivity

The selectivity of this compound is a key attribute that makes it a valuable research tool. The following diagram illustrates the logical relationship of its inhibitory activity.

Caption: Logical diagram illustrating the selectivity of this compound.

Conclusion

This compound is a highly potent and selective dual inhibitor of SMARCA2 and SMARCA4 ATPases. Its well-characterized in vitro and in vivo activity, coupled with its favorable selectivity profile, establishes it as an indispensable tool for investigating the biology of the BAF complex and for the development of novel therapeutic strategies targeting transcription factor-dependent cancers. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound, serving as a valuable resource for the scientific community.

References

- 1. Early Evidence Base | EMBO [eeb.embo.org]

- 2. foghorntx.com [foghorntx.com]

- 3. eubopen.org [eubopen.org]

- 4. FHT 2344 | Bromodomains | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

Methodological & Application

FHT-2344: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-2344 is a potent, selective, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1][2][3] By inhibiting the ATPase activity of the BAF complex, this compound modulates chromatin accessibility at gene-control elements, thereby altering the binding of transcription factors and affecting lineage- and disease-specific transcriptional programs.[1][4] These application notes provide an overview of the experimental protocols for utilizing this compound in cell culture-based research, with a focus on cancer cell lines demonstrated to be sensitive to BAF inhibition, such as uveal melanoma and certain hematological malignancies.[1]

Mechanism of Action

This compound functions by inhibiting the ATPase activity of SMARCA4 and SMARCA2, which are essential for the chromatin remodeling function of the BAF complex.[1][2][3] This inhibition leads to a reduction in chromatin accessibility at specific genomic loci, particularly at enhancers that regulate the expression of key lineage-specific transcription factors.[1][4] In uveal melanoma, for instance, this compound treatment leads to decreased accessibility at the binding sites of the master transcription factor SOX10, resulting in the suppression of its transcriptional program and impacting cell survival and lineage specification.[1][2][3]

Caption: Mechanism of this compound action.

Data Presentation

Biochemical Activity of this compound

| Target | IC50 (nM) | Assay |

| SMARCA4 ATPase | 26.1 | ADP-glo |

| SMARCA2 ATPase | 13.8 | ADP-glo |

| CHD4 ATPase | > 200,000 | ADP-glo |

Data compiled from multiple sources.[1][2][3]

Cellular Activity of this compound

| Cell Line Context | IC50 (nM) | Assay |

| SMARCA4-dependent (BRM-mutant) | 30.2 | Transcriptional Activity |

| SMARCA2-dependent (BRG1-mutant) | 29.8 | Transcriptional Activity |

Data from studies on SMARCA2 and SMARCA4 transcriptional activity in mutant cell lines.[2][3]

Experimental Protocols

Cell Culture and Maintenance

A crucial first step for any experiment is the proper handling of cell lines.

-

Cell Line Selection: Uveal melanoma cell lines (e.g., 92-1) and various hematological cancer cell lines have shown sensitivity to BAF inhibition.[1]

-

Culture Conditions: Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

Proper preparation of the compound is critical for accurate and reproducible results.

-

Reconstitution: this compound is soluble in DMSO up to 50 mM.[2][3] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[2][3]

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density optimized for each cell line to ensure they are in the exponential growth phase for the duration of the experiment.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plates for a specified period (e.g., 3 or 7 days).[1]

-

Viability Measurement: On the day of measurement, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative cell viability. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: A typical workflow for a cell viability assay.

Western Blot Analysis for Target Engagement

This protocol can be used to confirm the downstream effects of this compound on protein expression.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24-72 hours).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., SOX10, or markers of apoptosis like cleaved PARP). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Gene Expression Analysis (qRT-PCR)

To investigate the effect of this compound on the transcription of target genes.

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the genes of interest (e.g., SOX10) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound is a valuable research tool for investigating the role of the BAF chromatin remodeling complex in various cellular processes, particularly in the context of cancer. The protocols outlined above provide a framework for conducting cell-based assays to characterize the activity of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Dosing of FHT-2344 in Xenograft Models

These application notes provide detailed protocols for the in vivo administration of FHT-2344, a potent and selective dual inhibitor of SMARCA4 and SMARCA2 ATPases, in a uveal melanoma xenograft model. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the anti-tumor efficacy of BAF complex inhibitors.

Mechanism of Action

This compound is an allosteric and ATP-competitive inhibitor of the SMARCA2/SMARCA4 ATPases, which are core components of the BAF (mSWI/SNF) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by controlling chromatin accessibility.[2] In transcription factor-dependent cancers, such as uveal melanoma, the BAF complex is essential for maintaining the expression of key lineage-specific transcription factors like SOX10.[3][4] By inhibiting the ATPase activity of SMARCA4/SMARCA2, this compound alters the chromatin landscape, leading to reduced accessibility of enhancer regions for critical transcription factors.[3][4] This results in the suppression of the downstream transcriptional program, including genes like FGF9, ultimately leading to tumor growth inhibition and regression.[3]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

In Vivo Efficacy of this compound in 92-1 Uveal Melanoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Study Duration (Days) | Tumor Growth Inhibition (TGI) (%) | Observations |

| Vehicle | - | Daily (QD), Oral Gavage | 21 | - | - |

| This compound | 2.2 | Daily (QD), Oral Gavage | 21 | 25 | Dose-dependent inhibition |

| This compound | 6.7 | Daily (QD), Oral Gavage | 21 | 92 | Significant inhibition |

| This compound | 20 | Daily (QD), Oral Gavage | 21 | >100 | Tumor regression observed |

Table 1: Summary of the dose-dependent anti-tumor efficacy of this compound in a 92-1 uveal melanoma xenograft model. Data is compiled from a 21-day study.[3]

Pharmacodynamic Effects of this compound in 92-1 Xenograft Tumors

| Treatment Group | Time Point | Plasma Concentration of this compound | Relative SOX10 Gene Expression | Relative FGF9 Gene Expression |

| Vehicle | - | Undetectable | Baseline | Baseline |

| This compound (6.7 mg/kg, QDx2) | 8 hours post-dose | Peak | Suppressed | Suppressed |

| This compound (20 mg/kg, QDx2) | 8 hours post-dose | Higher Peak | Significantly Suppressed | Significantly Suppressed |

| This compound (6.7 mg/kg, QDx2) | 16 hours post-dose | Decreased | Rebounding towards baseline | Remained suppressed |

Table 2: Correlation of this compound plasma concentration with the suppression of target gene expression in 92-1 xenograft tumors following two once-daily oral doses.[2][3]

Experimental Protocols

92-1 Uveal Melanoma Xenograft Model Establishment

This protocol details the procedure for establishing subcutaneous xenografts of the human uveal melanoma cell line 92-1 in immunodeficient mice.

Materials:

-

92-1 human uveal melanoma cell line

-

RPMI 1640 medium with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel® (or similar basement membrane matrix)

-

6-7 week old female athymic nude mice

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Cell Culture: Culture 92-1 cells in RPMI 1640 supplemented with 10% FBS and 2mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using 0.05% Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer or an automated cell counter.

-

Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 4 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

Subcutaneous Injection: Anesthetize the mice according to institutional guidelines. Inject 100 µL of the cell suspension (containing 4 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Tumors typically become palpable within 2 weeks.[5] Begin caliper measurements once tumors are established.

In Vivo Dosing of this compound

This protocol describes the preparation and administration of this compound to mice bearing established 92-1 xenografts.

Materials:

-

This compound

-

Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

-

Balance, weigh boats, spatulas

-

Sterile water

-

Homogenizer or sonicator

-

Oral gavage needles (20-22 gauge, with a rounded tip)

-

Syringes

Procedure:

-

This compound Formulation: Prepare the dosing solutions on the day of administration. Calculate the required amount of this compound based on the desired dose and the number of animals. Suspend the appropriate amount of this compound in the vehicle to achieve the final desired concentrations (e.g., 0.22 mg/mL, 0.67 mg/mL, and 2.0 mg/mL for a 10 mL/kg dosing volume). Ensure a homogenous suspension using a homogenizer or sonicator.

-

Animal Grouping: Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Dosing Administration: Administer this compound or vehicle once daily (QD) via oral gavage. The volume of administration should be based on the body weight of the animal (e.g., 10 mL/kg).

-

Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.[3]

Tumor Growth Measurement and Efficacy Evaluation

This protocol outlines the procedure for monitoring tumor growth and evaluating the efficacy of this compound.

Materials:

-

Digital calipers

-

Balance for animal weight measurement

Procedure:

-

Tumor Measurement: Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Body Weight Measurement: Measure the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.

-

Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100. Tumor regression is noted when the tumor volume is smaller than the initial volume at the start of treatment.

-

Study Termination: The study is typically terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a specific size as per institutional guidelines.[3]

Pharmacodynamic Analysis of Xenograft Tumors

This protocol describes the collection and analysis of tumor tissue to assess the pharmacodynamic effects of this compound on target gene expression.

Materials:

-

Surgical tools for tumor excision

-

RNase-free tubes and reagents

-

Liquid nitrogen or RNAlater®

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument and reagents

-

Primers and probes for SOX10, FGF9, and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Tumor Collection: At specified time points after the final dose, euthanize the mice according to institutional guidelines. Surgically excise the tumors.

-

Sample Preservation: For RNA analysis, immediately snap-freeze the tumor tissue in liquid nitrogen or place it in a stabilizing solution like RNAlater® and store at -80°C.

-

RNA Extraction: Extract total RNA from the tumor tissue using a commercially available RNA extraction kit, following the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the relative expression levels of SOX10, FGF9, and the housekeeping gene. The relative gene expression can be calculated using the ΔΔCt method.[3][4]

Figure 2: Experimental workflow for the this compound in vivo xenograft study.

References

Application Notes and Protocols for FHT-2344 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-2344 is a potent, selective, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] By inhibiting these ATPases, this compound modulates chromatin accessibility, leading to changes in gene expression. This mechanism of action makes this compound a valuable tool for investigating the role of the BAF complex in various biological processes, particularly in transcription-factor-driven cancers such as uveal melanoma.[3][4] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in a range of in vitro assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | Cell Line/System | IC50 | Reference |

| Biochemical Assay | SMARCA2 ATPase | Recombinant Protein | 13.8 nM | [1][2] |

| Biochemical Assay | SMARCA4 ATPase | Recombinant Protein | 26.1 nM | [1][2] |

| Cellular Assay | SMARCA2 Transcriptional Activity | BRG1-mutant cell line | 29.8 nM | [1][2] |

| Cellular Assay | SMARCA4 Transcriptional Activity | BRM-mutant cell line | 30.2 nM | [1][2] |

A recommended starting concentration for in vitro cellular assays is up to 1 µM.[5] For robust data interpretation, it is advisable to use a negative control compound, such as FHT-5908, in parallel with this compound.[5]

Signaling Pathway and Experimental Workflow

The BAF complex, through the ATPase activity of SMARCA2/4, utilizes ATP to remodel nucleosomes, thereby controlling the accessibility of chromatin to transcription factors. In certain cancers, such as uveal melanoma, the transcription factor SOX10 is a key driver of the malignant phenotype. The BAF complex is required to maintain open chromatin at SOX10 enhancer regions, allowing for its sustained expression. This compound inhibits the ATPase activity of SMARCA2/4, leading to a more condensed chromatin state at these enhancers. This restricts the binding of transcriptional machinery and subsequently downregulates SOX10 expression and its downstream targets, ultimately inhibiting cancer cell proliferation.[3][4]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Objective: To determine the effect of this compound on the viability of a cell line of interest.

Materials:

-

Cell line of interest (e.g., uveal melanoma cell line 92-1)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental wells.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

SMARCA2/4 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.

Objective: To measure the direct inhibitory effect of this compound on the ATPase activity of recombinant SMARCA2 or SMARCA4.

Materials:

-

Recombinant human SMARCA2 or SMARCA4 protein

-

ATP

-

DNA (as a substrate for the ATPase)

-

Kinase reaction buffer

-

This compound

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mix containing the kinase reaction buffer, recombinant SMARCA2 or SMARCA4, and DNA.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase reaction buffer.

-

In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control.

-

Add 2.5 µL of the enzyme/DNA mix to each well.

-

Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or below the Km for the enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

-

ADP-Glo™ Assay:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate an ATP-to-ADP standard curve to correlate luminescence with the amount of ADP produced.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.

-

SOX10 Transcriptional Activity Assay (Luciferase Reporter Assay)

Objective: To assess the effect of this compound on the transcriptional activity of SOX10.

Materials:

-

A suitable cell line (e.g., uveal melanoma cells)

-

A luciferase reporter plasmid containing the SOX10 promoter or enhancer elements upstream of the luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent

-

This compound

-

DMSO (vehicle control)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with the SOX10-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate for an additional 24-48 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Transfer the lysate to a luminometer plate.

-

Add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

-

Add the Stop & Glo® Reagent and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

-

Express the results as a percentage of the activity in the vehicle-treated control cells.

-

Plot the normalized luciferase activity against the this compound concentration.

-

Conclusion

This compound is a powerful chemical probe for studying the function of the BAF chromatin remodeling complex. The provided concentration recommendations and detailed protocols for key in vitro assays will enable researchers to effectively utilize this compound to investigate its biological effects and potential as a therapeutic agent in various disease models. Careful optimization of assay conditions for specific cell lines and experimental setups is recommended to ensure robust and reproducible results.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 3. SMARCA4 Chromatin immunoprecipitation-sequencing (ChIP-Seq) and analysis [bio-protocol.org]

- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 5. protocols.io [protocols.io]

Application Note: Measuring FHT-2344 Activity using the ADP-Glo™ Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

FHT-2344 is a potent, selective, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex. The BAF complex plays a crucial role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers[1]. Measuring the inhibitory activity of compounds like this compound on these ATPases is essential for drug discovery and development.

The ADP-Glo™ Kinase Assay is a versatile and robust luminescent platform ideal for this purpose. It quantifies the amount of ADP produced during an enzymatic reaction, making it suitable for monitoring the activity of virtually any ADP-generating enzyme, including ATPases like SMARCA2 and SMARCA4[2][3]. This application note provides a detailed protocol for utilizing the ADP-Glo™ assay to determine the potency of this compound against SMARCA2 and SMARCA4.

Signaling Pathway of this compound Action

The BAF (SWI/SNF) chromatin remodeling complex utilizes the energy from ATP hydrolysis, catalyzed by its SMARCA2/4 subunits, to reposition nucleosomes. This action modulates the accessibility of DNA to transcription factors, thereby controlling gene expression[1]. In certain cancers, such as uveal melanoma, the BAF complex maintains chromatin accessibility at key gene regulatory elements, allowing for the binding of master transcription factors like SOX10, which drives oncogenesis[1][4].

This compound acts by directly inhibiting the ATPase activity of SMARCA2 and SMARCA4. This inhibition prevents the BAF complex from remodeling chromatin, leading to a more compact chromatin state at target gene loci. Consequently, transcription factor binding is reduced, suppressing the expression of downstream target genes and inhibiting cancer cell proliferation[1][4].

Caption: Mechanism of this compound action on the BAF chromatin remodeling complex.

Principle of the ADP-Glo™ Assay

The ADP-Glo™ Assay is a luminescent assay that measures the amount of ADP produced in an enzymatic reaction.[5] The assay is performed in two sequential steps after the primary enzyme reaction is complete.[6]

-

ATP Depletion: The ADP-Glo™ Reagent is added to terminate the ATPase reaction and, crucially, to deplete any remaining, unconsumed ATP from the reaction mixture. This step ensures that the subsequent luminescent signal is directly proportional to the ADP generated by the target enzyme.

-

ADP Conversion and Detection: The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is proportional to the initial amount of ADP.[3][6]

Caption: Experimental workflow of the two-step ADP-Glo™ assay.

Experimental Protocols

Materials and Reagents

-

Recombinant human SMARCA2 or SMARCA4 enzyme

-

Substrate (e.g., Nucleosome or dsDNA)

-

This compound inhibitor (and FHT-5908 negative control, if available)[7]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20, 1 mM DTT)

-

ATP, Ultra-Pure

-

DMSO (for compound dilution)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Reagent Preparation

-

This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[8]

-

Compound Dilution Plate: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution.

-

Enzyme Working Solution: Dilute the SMARCA2 or SMARCA4 enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.

-

Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., DNA) and ATP in Assay Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.

-

ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[9] Equilibrate both to room temperature before use.

Assay Procedure (384-well format)

-

Compound Addition: Add a small volume (e.g., 100 nL) of the serially diluted this compound or DMSO (for 0% and 100% activity controls) to the appropriate wells of a white, opaque 384-well plate.

-

Enzyme Addition: Add 5 µL of the SMARCA2/4 enzyme working solution to all wells.

-

Reaction Initiation: Initiate the ATPase reaction by adding 5 µL of the Substrate/ATP mix to each well.

-

Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.

-

Reaction Termination: After incubation, equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[9]

-

ATP Depletion Incubation: Mix the plate and incubate at room temperature for 40 minutes.[9]

-

Signal Development: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

-

Luminescence Incubation: Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis

-

Calculate Percent Inhibition:

-

The "0% Inhibition" control wells (DMSO only) represent the maximum enzyme activity (Max Signal).

-

The "100% Inhibition" control wells (high concentration of inhibitor or no enzyme) represent the background signal (Min Signal).

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min))

-

-

Determine IC₅₀ Value:

-

Plot the Percent Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of enzyme activity.

-

Data Presentation

Table 1: Biochemical Potency and Selectivity of this compound

This table summarizes the inhibitory potency (IC₅₀) of this compound against its primary targets, SMARCA2 and SMARCA4, as determined by the ADP-Glo™ assay. The selectivity is highlighted by comparing its activity against the related ATPase, CHD4.

| Target Enzyme | This compound IC₅₀ (nM) | Negative Control FHT-5908 IC₅₀ (µM) | Selectivity vs. CHD4 | Reference |

| SMARCA2 (BRM) | 13.8 | >10 | >14,000-fold | [7][10] |

| SMARCA4 (BRG1) | 26.1 | 3.99 | >7,600-fold | [7][10] |

| CHD4 | >200,000 | N/A | - | [4][11] |

Table 2: Representative Dose-Response Data (Hypothetical)

This table shows example data from an experiment measuring SMARCA4 inhibition by this compound. RLU stands for Relative Luminescence Units.

| This compound (nM) | RLU (Signal) | % Inhibition |

| 0 (Max Signal) | 850,000 | 0.0% |

| 1.0 | 795,000 | 6.8% |

| 3.0 | 710,000 | 17.1% |

| 10.0 | 580,000 | 32.9% |

| 30.0 | 445,000 | 50.0% |

| 100.0 | 210,000 | 78.0% |

| 300.0 | 115,000 | 90.2% |

| 1000.0 | 85,000 | 94.1% |

| No Enzyme (Min Signal) | 30,000 | 100.0% |

References

- 1. foghorntx.com [foghorntx.com]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 3. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 5. ADP-Glo™ Kinase Assay [promega.com]

- 6. promega.com [promega.com]

- 7. eubopen.org [eubopen.org]

- 8. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 9. promega.com [promega.com]

- 10. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 11. biorxiv.org [biorxiv.org]

Application Note: Measuring FHT-2344 Target Engagement Using a Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-2344 is a potent and selective allosteric and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1][2] The BAF complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling the access of transcription factors to DNA.[2] Inhibition of the ATPase activity of SMARCA2/4 by this compound leads to changes in chromatin accessibility at specific gene loci, resulting in the modulation of lineage-specific transcriptional programs.[2] This mechanism of action makes this compound a promising therapeutic agent for transcription factor-driven cancers.[3][4]

A key step in the preclinical development of targeted therapies like this compound is the robust and quantitative assessment of target engagement in a cellular context. A luciferase reporter assay is a widely used method to measure the activity of specific signaling pathways and the potency of compounds that modulate them.[5][6] This application note provides a detailed protocol for a luciferase-based reporter assay to quantify the target engagement of this compound by measuring its inhibitory effect on SMARCA2/4-dependent transcription.

Principle of the Assay